Methyl 3-amino-5-(methylcarbamoyl)benzoate
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Overview
Description
Methyl 3-amino-5-(methylcarbamoyl)benzoate is an organic compound with a complex structure that includes both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(methylcarbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzoic acid with methylamine to form the corresponding amide, followed by reduction of the nitro group to an amino group. The esterification of the carboxylic acid group with methanol under acidic conditions completes the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(methylcarbamoyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Methyl 3-amino-5-(methylcarbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(methylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-aminobenzoate
- Methyl 3-amino-5-methylbenzoate
- Methyl 3-amino-5-chlorobenzoate
Uniqueness
Methyl 3-amino-5-(methylcarbamoyl)benzoate is unique due to the presence of both amino and ester functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-amino-5-(methylcarbamoyl)benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-12-9(13)6-3-7(10(14)15-2)5-8(11)4-6/h3-5H,11H2,1-2H3,(H,12,13) |
InChI Key |
QGABRYSAIWGSDM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)N)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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